molecular formula C12H20N2O4S2 B13878815 4-N,4-N-dipropylbenzene-1,4-disulfonamide

4-N,4-N-dipropylbenzene-1,4-disulfonamide

Katalognummer: B13878815
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: WHARDBYXJGRLGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-N,4-N-dipropylbenzene-1,4-disulfonamide is an organic compound belonging to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-N,4-N-dipropylbenzene-1,4-disulfonamide can be achieved through several methods. One common approach involves the reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids. This reaction can be carried out both electrochemically and chemically. The electrochemical synthesis is performed in aqueous ethanol at pH 7.0, yielding pure N,N-diarylsulfonyl derivatives in 55-76% yield. The chemical synthesis, on the other hand, is conducted in water at pH 2.0, providing pure N-arylsulfonyl-3-arylsulfonyl derivatives in 75-85% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-N,4-N-dipropylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The compound can participate in substitution reactions where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and substituted benzene compounds. These products have diverse applications in various fields.

Wissenschaftliche Forschungsanwendungen

4-N,4-N-dipropylbenzene-1,4-disulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-N,4-N-dipropylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of oxidative phosphorylation, it targets Complex I of the mitochondrial electron transport chain, leading to reduced ATP production and increased cytotoxicity in cancer cells . This mechanism makes it a potential candidate for cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-N,4-N-dipropylbenzene-1,4-disulfonamide include:

Uniqueness

This compound is unique due to its specific structural features and the presence of two propyl groups attached to the benzene ring

Eigenschaften

Molekularformel

C12H20N2O4S2

Molekulargewicht

320.4 g/mol

IUPAC-Name

4-N,4-N-dipropylbenzene-1,4-disulfonamide

InChI

InChI=1S/C12H20N2O4S2/c1-3-9-14(10-4-2)20(17,18)12-7-5-11(6-8-12)19(13,15)16/h5-8H,3-4,9-10H2,1-2H3,(H2,13,15,16)

InChI-Schlüssel

WHARDBYXJGRLGC-UHFFFAOYSA-N

Kanonische SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.